5-[(Dimethylamino)methyl]-2-furanmethanol
Overview
Description
5-[(Dimethylamino)methyl]-2-furanmethanol is an organic compound with the molecular formula C8H13NO2. It is known for its biological activity and is used in various fields, including organic synthesis and pharmaceuticals. This compound is also referred to as a derivative of furfuryl alcohol and is recognized for its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol typically involves the reaction of furfuryl alcohol with dimethylamine under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 25°C to 30°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-furanmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of furfural or furan-2-carboxylic acid.
Reduction: Formation of 2-furanmethanol or dimethylaminomethyl derivatives.
Substitution: Formation of various substituted furans depending on the reagents used.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-furanmethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those related to ranitidine impurities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-furanmethanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable scaffold that can interact with enzymes and receptors, modulating their function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Furfuryl alcohol: A precursor to 5-[(Dimethylamino)methyl]-2-furanmethanol, used in the synthesis of resins and as a solvent.
Dimethylaminomethyl derivatives: Compounds with similar structures but different functional groups, used in various chemical reactions and as intermediates in organic synthesis.
Uniqueness
This compound is unique due to its combination of a furan ring and a dimethylamino group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165593 | |
Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15433-79-1 | |
Record name | 5-(Dimethylaminomethyl)furfuryl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15433-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015433791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(dimethylamino)methyl]furan-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-((DIMETHYLAMINO)METHYL)-2-FURANMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96O88RC7HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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